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Compound of Interest

Compound Name:
2-thioxo-2,3-dihydropyrido[3,4-

d]pyrimidin-4(1H)-one

Cat. No.: B1322906 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of

pyridopyrimidinethione analogs, a class of heterocyclic compounds with significant potential in

drug discovery due to their diverse biological activities, including anticancer and antimicrobial

properties. The protocols outlined below describe a versatile approach for the synthesis of the

pyridopyrimidinone scaffold followed by a thionation step to yield the desired

pyridopyrimidinethione analogs.

Experimental Protocols
This section details the synthetic methodology for the preparation of pyridopyrimidinethione

analogs, starting from the synthesis of the precursor pyridopyrimidinone via a multicomponent

Biginelli-like reaction, followed by thionation.

Protocol 1: Synthesis of 5-Aryl-7-methyl-3,4-
dihydropyrido[2,3-d]pyrimidin-2(1H)-one (A
Pyridopyrimidinone Analog)
This protocol describes a one-pot synthesis of a pyridopyrimidinone derivative using a modified

Biginelli reaction.[1][2]
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Substituted aromatic aldehyde (1 mmol)

Ethyl acetoacetate (1 mmol)

Urea (1.5 mmol)

2-Amino-6-methylpyridine (1 mmol)

Ethanol (20 mL)

Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

In a 100 mL round-bottom flask, dissolve the substituted aromatic aldehyde (1 mmol), ethyl

acetoacetate (1 mmol), urea (1.5 mmol), and 2-amino-6-methylpyridine (1 mmol) in ethanol

(20 mL).

Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.

Reflux the reaction mixture with constant stirring for 8-10 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

After completion of the reaction, cool the mixture to room temperature.

The solid product that precipitates is collected by filtration, washed with cold ethanol, and

dried under vacuum.

The crude product can be further purified by recrystallization from a suitable solvent like

ethanol or by column chromatography on silica gel.

Protocol 2: Thionation of 5-Aryl-7-methyl-3,4-
dihydropyrido[2,3-d]pyrimidin-2(1H)-one to Yield the
Corresponding Pyridopyrimidinethione Analog
This protocol outlines the conversion of the pyridopyrimidinone to the corresponding

pyridopyrimidinethione using Lawesson's reagent.[3]
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Materials:

5-Aryl-7-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (1 mmol)

Lawesson's Reagent (0.6 mmol)

Anhydrous Toluene or Dioxane (10 mL)

Procedure:

In a flame-dried round-bottom flask, dissolve the 5-Aryl-7-methyl-3,4-dihydropyrido[2,3-

d]pyrimidin-2(1H)-one (1 mmol) in anhydrous toluene or dioxane (10 mL).

Add Lawesson's reagent (0.6 mmol) to the solution.

Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

Monitor the reaction by TLC.

After the reaction is complete, cool the mixture to room temperature and remove the solvent

under reduced pressure.

The residue is then purified by column chromatography on silica gel using a suitable eluent

system (e.g., petroleum ether and ethyl acetate) to afford the pure pyridopyrimidinethione

analog.[3]

Data Presentation
The following tables summarize the quantitative data for representative pyridopyrimidinethione

analogs and related compounds, including their biological activities and spectral data.

Table 1: Anticancer Activity of Pyridopyrimidine Analogs
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Compound ID Cancer Cell Line IC50 (µM) Reference

4b MCF7 - [4]

4g EGFR - [4]

4h EGFR - [4]

5c EGFR - [4]

6a EGFR - [4]

6d EGFR - [4]

Compound 15 NCI 60 Cell Lines 0.018 - 9.98 [5]

Compound 16 NCI 60 Cell Lines - [5]

Table 2: Antimicrobial Activity of Pyridopyrimidine Analogs

Compound ID Microorganism MIC (µg/mL) Reference

Compound 64 S. aureus - [1]

Compound 65 B. subtilis - [1]

Compound 66 E. coli - [1]

Thiones 12a-12aa HeLa, MCF-7, HT-29 - [3]

Thiones 13a-13aa HeLa, MCF-7, HT-29 - [3]

Table 3: Spectroscopic Data for a Representative Pyridopyrimidinone Analog

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/34488123/
https://pubmed.ncbi.nlm.nih.gov/34488123/
https://pubmed.ncbi.nlm.nih.gov/34488123/
https://pubmed.ncbi.nlm.nih.gov/34488123/
https://pubmed.ncbi.nlm.nih.gov/34488123/
https://pubmed.ncbi.nlm.nih.gov/34488123/
https://pubs.rsc.org/en/content/articlehtml/2024/ra/d3ra05401b
https://pubs.rsc.org/en/content/articlehtml/2024/ra/d3ra05401b
https://pmc.ncbi.nlm.nih.gov/articles/PMC8512088/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8512088/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8512088/
https://www.researchgate.net/publication/364566865_Parallel_synthesis_of_condensed_pyrimidine-thiones_and_their_antitumor_activities/fulltext/636071fa12cbac6a3e1441b5/Parallel-synthesis-of-condensed-pyrimidine-thiones-and-their-antitumor-activities.pdf
https://www.researchgate.net/publication/364566865_Parallel_synthesis_of_condensed_pyrimidine-thiones_and_their_antitumor_activities/fulltext/636071fa12cbac6a3e1441b5/Parallel-synthesis-of-condensed-pyrimidine-thiones-and-their-antitumor-activities.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectral Data
Chemical Shift (δ ppm) or Wavenumber
(cm⁻¹)

¹H NMR (CDCl₃, 300 MHz)

8.97-8.95 (d, 1H), 8.82 (s, 1H), 7.70-7.65 (t, 1H),

7.54-7.51 (d, 1H), 7.13-7.08 (t, 1H), 4.53-4.49 (t,

2H), 3.26-3.21(t, 2H), 2.21 (s, 3H)[6]

¹³C NMR (CDCl₃, 300 MHz)

162.62, 160.02, 155.01, 150.03, 144.02, 133.62,

133.20, 120.09, 119.65, 116.07, 50.06, 30.03,

16.54[6]

IR (KBr, cm⁻¹) 3253 (N-H), 1649 (C=O), 1620 (C=N)[6]

Visualizations
The following diagrams illustrate the synthetic workflow and a key signaling pathway

associated with the anticancer activity of pyridopyrimidine analogs.
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Caption: Synthetic workflow for pyridopyrimidinethione analogs.
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Caption: EGFR signaling pathway inhibition by pyridopyrimidine analogs.[7][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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